molecular formula C22H29N5O4 B6564013 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946363-40-2

4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B6564013
CAS No.: 946363-40-2
M. Wt: 427.5 g/mol
InChI Key: DYLODVNUTHGESV-UHFFFAOYSA-N
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Description

4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,3-dimethoxybenzoic acid with piperazine under dehydrating conditions to form 2,3-dimethoxybenzoylpiperazine.

    Pyrimidine Ring Formation: The next step involves the condensation of the piperazine intermediate with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various nucleophiles into the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine: can be compared to other piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its combination of three distinct rings (piperazine, pyrimidine, and morpholine) in a single molecule. This unique structure may confer specific biological activities that are not present in simpler compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-16-15-19(25-11-13-31-14-12-25)24-22(23-16)27-9-7-26(8-10-27)21(28)17-5-4-6-18(29-2)20(17)30-3/h4-6,15H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLODVNUTHGESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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